Tianeptine
Overview
Description
Tianeptine is an atypical tricyclic antidepressant used primarily in the treatment of major depressive disorder . It has also been studied for the treatment of irritable bowel syndrome . Tianeptine is not approved for any use by the United States Federal Drug Administration (FDA), but it is available by prescription in certain countries .
Synthesis Analysis
Tianeptine is a synthetic drug prescribed by physicians as an antidepressant in parts of Europe, Asia, and South America . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 .
Molecular Structure Analysis
Tianeptine has a molecular formula of C21H25ClN2O4S and a molar mass of 436.95 g/mol . Its IUPAC name is 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid .
Chemical Reactions Analysis
Tianeptine affects brain chemicals and seems to affect mood when used in low doses . In higher doses, it works like an opioid and can cause addiction and other serious side effects .
Physical And Chemical Properties Analysis
Tianeptine has a high bioavailability of 99% and a protein binding of 95% . Its elimination half-life is 2.5–3 hours .
Scientific Research Applications
Neuropsychiatry
Tianeptine is primarily known for its antidepressant and anxiolytic properties. It’s used to treat major depressive disorder, with research suggesting it may also benefit patients with anxiety disorders . Unlike typical tricyclic antidepressants, Tianeptine’s mechanism involves enhancing serotonin reuptake, which is unique among its class .
Pain Management
Studies have indicated that Tianeptine can be effective in managing chronic pain, particularly neuropathic pain . It provides rapid and lasting pain relief and is considered to have a low risk of addiction, making it a potential alternative to traditional pain medications .
Gastroenterology
In the treatment of irritable bowel syndrome (IBS), Tianeptine has shown potential benefits. Its use in this field is due to its ability to modulate serotonin levels, which play a significant role in gut motility and sensation .
Immunology
While direct research on Tianeptine’s effects on the immune system is limited, its role as a modulator of mood and stress suggests it may influence immunological responses indirectly. The drug’s impact on opioid receptors, which are known to be involved in the body’s stress response, could potentially affect immune function .
Dermatology
Tianeptine has been studied for its effects on skin conditions such as alopecia areata. Research suggests it may inhibit stress-induced hair loss and improve hair growth by modulating the stress response at the level of the hair follicle .
Addiction Treatment
Interestingly, Tianeptine itself has a potential for misuse due to its opioid receptor agonist effects. However, case reports suggest that medications used for opioid addiction treatment, like buprenorphine, may be effective in managing Tianeptine dependence and withdrawal symptoms .
Safety and Hazards
Tianeptine has a risk of misuse and abuse . Taking high doses of tianeptine can cause drowsiness, confusion, difficulty breathing, coma, and death . Long-term use can cause dependence and withdrawal . The FDA has identified cases in which people experienced other serious harmful effects from abusing or misusing tianeptine by itself or with other drugs, including antidepressants and anti-anxiety medicines .
Mechanism of Action
Target of Action
Tianeptine is an atypical tricyclic antidepressant that primarily targets the μ-opioid receptor . It acts as an atypical agonist of this receptor, with clinically negligible effects on the δ- and κ-opioid receptors . The μ-opioid receptor plays a crucial role in the drug’s antidepressant and anxiolytic effects .
Mode of Action
Tianeptine interacts with its primary target, the μ-opioid receptor, in a unique way. Unlike other antidepressants, tianeptine stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT) in rat brain synaptosomes and rat and human platelets . This interaction with the μ-opioid receptor and the subsequent changes in serotonin uptake are thought to underlie tianeptine’s antidepressant and anxiolytic effects .
Biochemical Pathways
Tianeptine’s action affects several biochemical pathways. It has been found to modulate glutamate receptor activity, specifically AMPA receptors and NMDA receptors . This modulation affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity . These alterations in glutamate receptor activity and BDNF release are believed to be key in tianeptine’s mechanism of action .
Pharmacokinetics
Tianeptine exhibits extensive extrarenal metabolism and has a short elimination half-life . The major metabolic pathway of tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of tianeptine’s action are significant. Tianeptine prevents or reverses stress-associated structural and cellular changes in the brain and normalizes disrupted glutamatergic neurotransmission . In the hippocampus, it prevents stress-induced dendritic atrophy, improves neurogenesis, reduces apoptosis, and normalizes metabolite levels and hippocampal volume . These effects contribute to tianeptine’s antidepressant activity.
Action Environment
Environmental factors, such as stress, can influence the action, efficacy, and stability of tianeptine. Tianeptine has been shown to reduce the hypothalamic-pituitary-adrenal response to stress , thus preventing stress-related behavioral issues . This ability to modulate the body’s stress response may enhance the drug’s antidepressant and anxiolytic effects in a stressful environment .
properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
Record name | Tianeptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |
Record name | Tianeptine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Tianeptine | |
CAS RN |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
Record name | Tianeptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tianeptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tianeptine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Tianeptine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
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Record name | TIANEPTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
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Record name | TIANEPTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tianeptine | |
Source | Human Metabolome Database (HMDB) | |
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